molecular formula C9H5BrClN B6263834 7-bromo-8-chloroisoquinoline CAS No. 2228152-61-0

7-bromo-8-chloroisoquinoline

Cat. No. B6263834
CAS RN: 2228152-61-0
M. Wt: 242.5
InChI Key:
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Description

7-bromo-8-chloroisoquinoline is a compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a powder at room temperature .


Synthesis Analysis

Bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions . Mono bromination of 8-hydroxyquinoline and 8-aminoquinoline gave a mixture of mono and dibromo derivatives .


Molecular Structure Analysis

The molecular structure of 7-bromo-8-chloroisoquinoline consists of a benzene ring fused with a pyridine nucleus . The bromine and chlorine substituents are located at the 7th and 8th positions respectively .


Chemical Reactions Analysis

Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline . We can assume that the reactants can be added to the heterocycles at bonds 1—2 and substitution occurs in the intermediate species .


Physical And Chemical Properties Analysis

7-bromo-8-chloroisoquinoline is a solid crystalline substance . It has a molecular weight of 242.5 . The exact melting and boiling points are not available in the search results.

Mechanism of Action

While the specific mechanism of action for 7-bromo-8-chloroisoquinoline is not explicitly mentioned in the search results, a related compound, (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (BHQ-OAc), photolyzes in response to irradiation with ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group .

Safety and Hazards

7-bromo-8-chloroisoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 7-bromo-8-chloroisoquinoline are not mentioned in the search results, quinoline-based phototriggers, which include similar compounds, have shown promise in mediating the release of physiologically active messengers through both one-photon excitation and two-photon excitation . This suggests potential future applications in the field of biological research and therapeutics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-chloroisoquinoline involves the bromination and chlorination of isoquinoline.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Acetic acid", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Isoquinoline is dissolved in acetic acid and heated to reflux.", "Bromine is added dropwise to the reaction mixture and the reaction is allowed to proceed for several hours.", "The resulting 7-bromoisoquinoline is filtered and washed with water.", "The 7-bromoisoquinoline is then dissolved in hydrochloric acid and heated to reflux.", "Chlorine gas is bubbled through the reaction mixture and the reaction is allowed to proceed for several hours.", "The resulting 7-bromo-8-chloroisoquinoline is filtered and washed with water.", "The crude product is purified by recrystallization from a suitable solvent." ] }

CAS RN

2228152-61-0

Product Name

7-bromo-8-chloroisoquinoline

Molecular Formula

C9H5BrClN

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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